molecular formula C22H23N3O7S B2582329 罗格列酮-D5马来酸盐 CAS No. 1215168-64-1

罗格列酮-D5马来酸盐

货号 B2582329
CAS 编号: 1215168-64-1
分子量: 478.53
InChI 键: SUFUKZSWUHZXAV-APTGLFPKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rosiglitazone is a selective ligand of PPARγ, and has no PPARα-binding action . It is used to treat a type of diabetes mellitus called type 2 diabetes .


Synthesis Analysis

Rosiglitazone-d5 (maleate) is the deuterium labeled Rosiglitazone maleate . High-performance liquid chromatography (HPLC) analyses were performed according to a previously reported method .


Molecular Structure Analysis

Rosiglitazone-d5 (maleate) is the deuterium labeled Rosiglitazone maleate . The molecular weight is 473.5 g/mol . The empirical formula is C18H19N3O3S · C4H4O4 .


Chemical Reactions Analysis

Rosiglitazone is an anti-diabetic drug in the thiazolidinedione class of drugs . It is marketed by the pharmaceutical company GlaxoSmithKline as a stand-alone drug (Avandia) and in combination with metformin (Avandamet) or with glimepiride (Avandaryl) .


Physical And Chemical Properties Analysis

Rosiglitazone is generally well tolerated . Despite rare individual reports of liver function abnormalities in rosiglitazone recipients, the incidence of these in clinical trials (≤2 years’ duration) was similar to that in placebo and active comparator groups .

科学研究应用

抗糖尿病和抗肿瘤潜力

  • 抗糖尿病特性:罗格列酮马来酸盐是一种噻唑烷二酮,通过增强肌肉和脂肪组织中的胰岛素敏感性并调节胰岛素反应基因来表现出抗糖尿病特性。该机制对于治疗 2 型糖尿病至关重要 (内科学年鉴,2000 年)
  • 抗肿瘤活性:该化合物还显示出潜在的抗肿瘤活性。它激活过氧化物酶体增殖物激活受体 γ(PPAR-γ),诱导细胞分化并抑制细胞生长和血管生成,这可能与癌症治疗有关 (定义,2020 年)

药理制剂和递送

  • 胃滞留双层浮片:一项研究专注于将罗格列酮马来酸盐制成胃滞留双层浮片,以在 24 小时内控制药物释放,表明其在持续药物递送系统中的潜力 (国际药学与生物档案杂志,2012 年)
  • 用于药物递送的超多孔水凝胶:超多孔水凝胶被开发为罗格列酮马来酸盐的胃滞留药物递送系统。这些水凝胶表现出 pH 敏感的溶胀行为和在酸性环境中的延长药物释放特性,表明其适用于胃滞留 (DARU 药学科学杂志,2010 年)

分析方法

  • 分光光度测定:一项研究概述了使用隐溶剂化对罗格列酮马来酸盐进行分光光度测定,表明了一种在药物制剂中对药物进行准确且环保分析的方法 (印度药学科学杂志,2011 年)

生殖健康

  • 多囊卵巢综合征 (PCOS) 的治疗:一个案例报告显示罗格列酮治疗改善了胰岛素敏感性,降低了血清睾酮,并导致一名 PCOS 妇女自发排卵和受孕,表明其在生殖健康中的潜在应用 (生育与不育,2001 年)

作用机制

Target of Action

Rosiglitazone-D5 Maleate primarily targets the intracellular receptor class of the peroxisome proliferator-activated receptors (PPARs), specifically PPARγ . PPARγ is a nuclear receptor that regulates gene expression and plays a crucial role in the regulation of adipogenesis and glucose homeostasis .

Mode of Action

Rosiglitazone-D5 Maleate acts as a selective ligand of PPARγ . By binding to PPARγ, it activates this receptor, leading to changes in the expression of genes involved in glucose and lipid metabolism . This activation improves insulin sensitivity in target tissues such as adipose tissue, skeletal muscle, and liver .

Biochemical Pathways

The activation of PPARγ by Rosiglitazone-D5 Maleate affects several biochemical pathways. It enhances insulin sensitivity and has an anti-inflammatory effect: nuclear factor kappa-B (NFκB) levels fall and inhibitor (IκB) levels increase in patients on rosiglitazone . This modulation of biochemical pathways leads to improved glycemic control in adults with type 2 diabetes mellitus .

Pharmacokinetics

Following oral or intravenous administration of Rosiglitazone-D5 Maleate, approximately 64% and 23% of the dose is eliminated in the urine and in the feces, respectively . The half-life of Rosiglitazone-D5 Maleate is about 3-4 hours, independent of the dose . These ADME properties impact the bioavailability of the drug, influencing its therapeutic efficacy.

Result of Action

The molecular and cellular effects of Rosiglitazone-D5 Maleate’s action include improved insulin sensitivity and reduced inflammation. At the molecular level, it leads to the activation of PPARγ and the subsequent modulation of gene expression . At the cellular level, it results in decreased levels of nuclear factor kappa-B (NFκB) and increased levels of its inhibitor (IκB), indicating an anti-inflammatory effect .

属性

IUPAC Name

(Z)-but-2-enedioic acid;5-[[4-[1,1-dideuterio-2-[pyridin-2-yl(trideuteriomethyl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S.C4H4O4/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;5-3(6)1-2-4(7)8/h2-9,15H,10-12H2,1H3,(H,20,22,23);1-2H,(H,5,6)(H,7,8)/b;2-1-/i1D3,11D2;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFUKZSWUHZXAV-APTGLFPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CC([2H])([2H])OC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=C\C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。